3-Bromo-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methoxy group at the 8-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Scientific Research Applications
3-Bromo-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for developing new pharmaceuticals due to its biological activity.
Material Science: The unique electronic properties of the imidazo[1,2-a]pyridine scaffold make it useful in the development of new materials.
Chemical Biology: The compound is used in studies to understand biological pathways and molecular interactions.
Safety and Hazards
The safety information for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 3-Bromo-8-methoxyimidazo[1,2-a]pyridine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with anti-tuberculosis activity , suggesting that they may affect pathways related to this disease.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have a bactericidal effect on Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-8-methoxyimidazo[1,2-a]pyridine can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination reaction when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed for this reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents are used.
Cyclization Reactions: Catalysts such as transition metals or metal-free conditions can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce oxidized derivatives.
Comparison with Similar Compounds
- 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
Comparison: 3-Bromo-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
3-bromo-8-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXJZFDYQKQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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